molecular formula C5H7N3O2S B1361254 (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester CAS No. 181370-69-4

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester

Cat. No. B1361254
M. Wt: 173.2 g/mol
InChI Key: MFIQCDDQYZXHLM-UHFFFAOYSA-N
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Description

“(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C5H7N3O2S . It is used in proteomics research .


Synthesis Analysis

While specific synthesis methods for “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” are not available, similar compounds have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” can be represented by the InChI code: 1S/C4H5N3O2S/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H2,5,7)(H,8,9) .


Physical And Chemical Properties Analysis

“(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” has a molecular weight of 159.17 . The SMILES string representation is Nc1nnc(CC(O)=O)s1 .

Scientific Research Applications

Antibiotic Synthesis

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester is utilized in the synthesis of antibiotics. A significant application is its use as a common acyl moiety in cephem antibiotics, a class of broad-spectrum antibiotics. This compound, often as a Z-isomer, is prepared through several routes including skeletal rearrangement of aminoisoxazoles and conversion from corresponding keto esters with O-methylhydroxylamime. Such chemical processes are crucial in developing clinically useful antibiotics (Tatsuta et al., 1994).

Antimicrobial Agent Development

This compound also plays a role in the development of antimicrobial agents. For instance, derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is structurally related to (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester, have been synthesized and shown moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi. This indicates the potential of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester derivatives in antimicrobial applications (Sah et al., 2014).

Chemical Synthesis Improvement

Research has also focused on improving the synthesis methods for compounds involving (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester. Studies have explored various solvents, temperatures, and catalysts to enhance yield and purity. Such research is essential for optimizing production processes for pharmaceutical applications (Shi Gang, 2011).

Heterocyclic Chemistry

In the field of heterocyclic chemistry, this compound is pivotal in synthesizing derivatives like 1,3,4-thiadiazol-2-ylacetic acids and 1,3,4-thiadiazol-2-ylmalonates. These derivatives are valuable for their potential pharmacological applications, although challenges in stabilizing some of these derivatives have been noted (Saito et al., 1983).

Corrosion Inhibition

Additionally, derivatives of 1,3,4-thiadiazole, a related compound, have been studied for their corrosion inhibition properties in various acid media. These studies are crucial for industrial applications where corrosion resistance is essential (Rafiquee et al., 2007).

Safety And Hazards

The safety information available indicates that “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” may be an irritant .

Future Directions

The potential of “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” and similar compounds in medical research, particularly as potential anticancer agents and urease inhibitors , suggests that further investigations into their properties and mechanisms of action could be beneficial.

properties

IUPAC Name

methyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-10-4(9)2-3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQCDDQYZXHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349462
Record name (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester

CAS RN

181370-69-4
Record name (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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